3-Methylmalonic acid (3-MMA) is a naturally occurring metabolite produced during the breakdown of certain amino acids and fatty acids in the body. However, elevated levels of 3-MMA in blood and urine can be a marker for specific inherited disorders collectively known as inborn errors of metabolism. These disorders are caused by genetic mutations that impair the body's ability to properly convert certain substances into energy, leading to the accumulation of metabolites like 3-MMA.
Emerging research suggests that 3-MMA levels might be associated with the development and progression of various chronic conditions, including:
Current research is also exploring the potential mechanisms by which 3-MMA accumulation might contribute to various pathologies. These investigations involve studying the effects of 3-MMA on cellular processes, including:
3-Methylmalic acid is a dicarboxylic acid characterized by the presence of a methyl group at the third carbon position of the malic acid structure. Its molecular formula is C₅H₈O₅, and it serves as a significant intermediate in various biochemical pathways. This compound has garnered attention due to its roles in metabolism and potential applications in biochemistry and materials science .
3-Methylmalonic acid itself doesn't have a specific mechanism of action. However, its elevated levels in MMA patients can disrupt various cellular processes. The accumulation of MMA can inhibit enzymes involved in energy production and cellular function, leading to cell damage and organ dysfunction [].
These reactions highlight its versatility as a building block in organic synthesis and metabolic processes .
In biological systems, 3-methylmalic acid is involved in the metabolism of branched-chain amino acids. It acts as an intermediate in the citric acid cycle, facilitating energy production from proteins. Elevated levels of this compound can indicate metabolic disorders such as methylmalonic acidemia, where there is a deficiency in the enzymes responsible for its metabolism . Additionally, it has been linked to various metabolic pathways that contribute to cellular energy homeostasis.
Several methods for synthesizing 3-methylmalic acid have been developed:
3-Methylmalic acid has various applications across different fields:
3-Methylmalic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Malonic Acid | C₃H₄O₄ | Basic structure without methyl substitution |
Methylmalonic Acid | C₄H₆O₄ | One methyl group substitution; involved in metabolism |
Succinic Acid | C₄H₆O₄ | Two methylene groups; important in energy metabolism |
Fumaric Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid; used in food industry |
Uniqueness of 3-Methylmalic Acid: The presence of both hydroxy and methyl substituents at specific positions distinguishes 3-methylmalic acid from its analogs, allowing it to participate uniquely in biochemical pathways and synthetic applications .
3-Methylmalic acid represents a dicarboxylic acid compound characterized by its systematic IUPAC nomenclature of 2-hydroxy-3-methylbutanedioic acid [2] [5] [6]. The compound follows established IUPAC naming conventions where the parent chain is identified as butanedioic acid, indicating a four-carbon chain with terminal carboxylic acid groups [2] [6]. The systematic naming incorporates positional descriptors for functional group substitutions, with the hydroxyl group designated at the second carbon position and the methyl group at the third carbon position [5] [6].
The stereochemical complexity of 3-methylmalic acid necessitates specific stereoisomer designations within the IUPAC framework [3] [4] [6]. The (2R,3S) stereoisomer is systematically named as (2R,3S)-2-hydroxy-3-methylbutanedioic acid, representing the D-erythro configuration [3] [4] [6]. Similarly, the (2R,3R) stereoisomer follows the nomenclature (2R,3R)-2-hydroxy-3-methylbutanedioic acid, corresponding to the D-threo configuration [20].
Naming Convention | Designation |
---|---|
IUPAC Name | 2-hydroxy-3-methylbutanedioic acid |
Traditional Name | 3-methylmalic acid |
Systematic Name (2R,3S) | (2R,3S)-2-hydroxy-3-methylbutanedioic acid |
Systematic Name (2R,3R) | (2R,3R)-2-hydroxy-3-methylbutanedioic acid |
Alternative Designation | β-methylmalic acid |
CAS Registry Number | 608-41-3 (racemic), 152204-30-3 ((2R,3S) isomer) |
Alternative designations for 3-methylmalic acid include β-methylmalic acid and 2-hydroxy-3-methylsuccinic acid [2] [4]. These alternative names reflect different approaches to describing the molecular structure, with β-methylmalic acid emphasizing the methyl substitution at the beta position relative to the carboxylic acid group [2]. The compound is also designated by specific synonyms such as D-erythro-3-methylmalic acid for the (2R,3S) stereoisomer and D-threo-3-methylmalic acid for the (2R,3R) stereoisomer [4] [6] [20].
The IUPAC naming system for 3-methylmalic acid demonstrates systematic principles for nomenclature assignment [2] [5] [6]. The parent chain identification as butanedioic acid establishes the foundational structure, while the dioic acid suffix indicates the presence of two carboxylic acid functional groups [2] [6]. The hydroxyl substitution is designated through the 2-hydroxy prefix, and the methyl substitution through the 3-methyl prefix [5] [6]. Stereochemical designations utilize the (R,S) configuration system to specify absolute configuration at chiral centers [3] [4] [6].
IUPAC Naming Element | Convention | Rationale |
---|---|---|
Parent Chain | Butanedioic acid (4-carbon chain with carboxylic acids at positions 1 and 4) | Base structure is a 4-carbon chain with two terminal carboxylic acid groups |
Carboxylic Acid Groups | Indicated by the suffix "-dioic acid" | Indicates presence of two carboxylic acid functional groups |
Hydroxyl Group | Indicated by the prefix "2-hydroxy-" | Indicates position and type of hydroxyl substitution |
Methyl Group | Indicated by the prefix "3-methyl-" | Indicates position and type of methyl substitution |
Stereochemistry Designation | Indicated by (2R,3S)- prefix for specific stereoisomer | Specifies absolute configuration at chiral centers |
Complete IUPAC Name (2R,3S) | (2R,3S)-2-hydroxy-3-methylbutanedioic acid | Complete systematic name following IUPAC rules |
3-Methylmalic acid occupies a specific position within the comprehensive taxonomy of organic acids, classified primarily as a dicarboxylic acid derivative [5] [9] [14]. The taxonomic classification follows hierarchical organizational principles established for organic compound categorization [9] [14] [20]. At the kingdom level, 3-methylmalic acid belongs to organic compounds, representing carbon-based molecular structures [9] [14].
The superclass classification places 3-methylmalic acid within both organic acids and derivatives, and lipids and lipid-like molecules, reflecting its dual chemical characteristics [9] [20]. This dual classification acknowledges the compound's role as both a carboxylic acid derivative and a lipid-related molecule with fatty acid characteristics [9] [20]. The class-level designation categorizes the compound under carboxylic acids and derivatives, specifically within the fatty acyls group [9] [20].
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Organic acids and derivatives / Lipids and lipid-like molecules |
Class | Carboxylic acids and derivatives / Fatty Acyls |
Sub Class | Dicarboxylic acids and derivatives / Fatty acids and conjugates |
Direct Parent | Dicarboxylic acids / Hydroxy fatty acids |
Molecular Framework | Aliphatic acyclic compounds |
The subclass classification further refines the taxonomic position by designating 3-methylmalic acid as a dicarboxylic acid derivative and a fatty acid conjugate [5] [9] [14]. This classification reflects the presence of two carboxylic acid functional groups within the molecular structure [5] [14]. The direct parent classification identifies the compound as a dicarboxylic acid and a hydroxy fatty acid, emphasizing both the dual carboxylic acid functionality and the presence of hydroxyl substitution [5] [9].
3-Methylmalic acid demonstrates specific structural characteristics that define its taxonomic classification within dicarboxylic acids [5] [14] [17]. The compound is structurally related to succinic acid but carries hydroxyl and methyl substituents at positions 2 and 3 respectively [5]. This structural relationship places 3-methylmalic acid within the broader family of substituted dicarboxylic acids [5] [14]. The molecular framework classification as an aliphatic acyclic compound indicates the absence of ring structures and the presence of an open-chain carbon skeleton [14] [20].
The taxonomic classification of 3-methylmalic acid within organic acid taxonomy demonstrates its relationship to other significant organic acids [15] [17]. The compound shares structural similarities with methylmalonic acid, which belongs to the same dicarboxylic acid family but lacks the hydroxyl substitution [15] [17]. The classification system recognizes 3-methylmalic acid as functionally related to succinic acid, establishing the foundational structural relationship between these compounds [5].
Compound | Molecular Formula | Structural Characteristics | Distinguishing Features |
---|---|---|---|
Malic Acid | C₄H₆O₅ | 2-hydroxybutanedioic acid | Hydroxyl at C2 position |
3-Methylmalic Acid | C₅H₈O₅ | 2-hydroxy-3-methylbutanedioic acid | Hydroxyl at C2 and methyl at C3 positions |
Methylmalonic Acid | C₄H₆O₄ | 2-methylpropanedioic acid | Methyl at C2 position |
Succinic Acid | C₄H₆O₄ | Butanedioic acid | No substitutions |
Fumaric Acid | C₄H₄O₄ | (E)-Butenedioic acid | Double bond between C2-C3 |
The historical development and discovery of 3-methylmalic acid emerged from broader investigations into methylmalonic acid metabolism and related dicarboxylic acid compounds during the mid-20th century [8]. The foundational work in this area began with studies of methylmalonic aciduria, which was first identified as an inborn error of metabolism in 1967 [8]. This initial discovery established crucial connections between vitamin B12 and human intermediary metabolism, providing the biochemical foundation for understanding related compounds including 3-methylmalic acid [8].
The characterization of 3-methylmalic acid as a distinct chemical entity developed through systematic investigations of dicarboxylic acid derivatives during the 1970s and 1980s [8]. Research during this period focused on elucidating the structural and biochemical properties of various methylmalonic acid derivatives, leading to the recognition of 3-methylmalic acid as a compound with unique chemical and biological properties [8]. The identification process involved detailed structural analysis and stereochemical characterization to distinguish 3-methylmalic acid from related compounds [8].
Time Period | Development | Significance |
---|---|---|
1960s | Initial studies on methylmalonic acid metabolism | Foundation for understanding dicarboxylic acid metabolism |
1967 | Identification of methylmalonic aciduria as an inborn error of metabolism | Connection established between vitamin B12 and human intermediary metabolism |
1970s-1980s | Characterization of various methylmalonic acid derivatives including 3-methylmalic acid | Recognition of 3-methylmalic acid as a distinct compound with unique properties |
1990s-2000s | Elucidation of stereochemistry and role in metabolic pathways | Understanding of stereochemical significance in enzymatic reactions |
2000s-Present | Applications in metabolomics and biomarker research | Use in diagnostic applications and metabolic profiling |
The stereochemical characterization of 3-methylmalic acid represented a significant advancement in understanding the compound's properties and biological significance [3] [4] [6]. Research during the 1990s and 2000s focused on elucidating the specific stereoisomeric forms of the compound, particularly the D-erythro and D-threo configurations [3] [4] [6]. This work established the importance of stereochemistry in determining the biological activity and metabolic role of 3-methylmalic acid [6] [20].
Contemporary research on 3-methylmalic acid has expanded into metabolomics and biomarker applications [19]. The compound has been identified as a metabolite in various biological systems, including Escherichia coli strains, establishing its relevance in microbial metabolism [3] [6]. Current analytical methodologies, including liquid chromatography-tandem mass spectrometry, have enhanced the ability to detect and quantify 3-methylmalic acid in biological samples [19].
The discovery and characterization of 3-methylmalic acid stereoisomers revealed the existence of four possible stereoisomeric forms [19] [20]. Research has demonstrated that specific stereoisomers, particularly (2R,3S) and (2S,3S), are physiologically relevant [19]. The development of chiral separation techniques has enabled researchers to distinguish between these stereoisomers and understand their individual roles in metabolic processes [19].
Stereoisomer | Configuration | Physiological Relevance |
---|---|---|
(2R,3S)-3-methylmalic acid | D-erythro-3-methylmalic acid | Found in metabolic pathways |
(2S,3R)-3-methylmalic acid | L-erythro-3-methylmalic acid | Enantiomer of D-erythro form |
(2R,3R)-3-methylmalic acid | D-threo-3-methylmalic acid | Found in metabolic pathways |
(2S,3S)-3-methylmalic acid | L-threo-3-methylmalic acid | Enantiomer of D-threo form |
The historical progression of 3-methylmalic acid research demonstrates the evolution from basic structural identification to sophisticated analytical and metabolic studies [8] [19]. Early work focused on establishing the fundamental chemical identity and properties of the compound [8]. Subsequent research expanded to include detailed stereochemical analysis and biological significance [3] [4] [6]. Contemporary investigations emphasize the compound's role in metabolomics and its potential applications in diagnostic and research contexts [19].
Property | Value |
---|---|
Molecular Formula | C₅H₈O₅ |
Molecular Weight (Average) | 148.11 g/mol |
Molecular Weight (Monoisotopic) | 148.037173 g/mol |
Physical State | Solid |
Functional Groups | Carboxylic acid (×2), Hydroxyl group (×1), Methyl group (×1) |
InChI Key (racemic) | NPYQJIHHTGFBLN-UHFFFAOYSA-N |
3-Methylmalic acid is a dicarboxylic acid with the molecular formula C₅H₈O₅ [2] [3]. The compound has an exact mass of 148.037173366 Da and an average molecular weight of 148.114 g/mol [2] [4] [3]. This molecular composition places it in the category of C₅ branched dicarboxylic acids, specifically as a methyl-substituted derivative of malic acid.
The compound is assigned CAS number 608-41-3 [3] [5] [6] and has been catalogued under various chemical databases with the InChI Key: NPYQJIHHTGFBLN-UHFFFAOYSA-N for the racemic form [3] [5] [6]. The monoisotopic mass of 148.037173366 Da represents the mass of the molecule containing the most abundant isotope of each element [2] [4].
Property | Value |
---|---|
Molecular Formula | C₅H₈O₅ |
Exact Mass | 148.037173366 Da |
Average Molecular Weight | 148.114 g/mol |
Monoisotopic Mass | 148.037173366 Da |
CAS Number | 608-41-3 |
Heavy Atom Count | 10 |
Formal Charge | 0 |
The molecular formula indicates the presence of five carbon atoms, eight hydrogen atoms, and five oxygen atoms, consistent with a dicarboxylic acid bearing both hydroxyl and methyl substituents [2] [3].
3-Methylmalic acid contains several key functional groups that define its chemical behavior and biological activity. The IUPAC name is 2-hydroxy-3-methylbutanedioic acid, which systematically describes the functional group arrangement [2] [3] [7].
The compound features two carboxylic acid groups (-COOH) positioned at the terminal carbons (C-1 and C-4), making it a dicarboxylic acid [2] [3]. A hydroxyl group (-OH) is attached to the second carbon (C-2), creating a secondary alcohol functionality [2] [3]. Additionally, a methyl group (-CH₃) is attached to the third carbon (C-3), providing the characteristic branching that distinguishes this compound from its parent malic acid [2] [3].
The SMILES notation is CC(C(O)C(O)=O)C(O)=O, which provides a linear representation of the molecular structure [3] [5] [6]. This notation reveals the connectivity: a central carbon bearing a methyl group connects to two other carbons, one bearing a hydroxyl group and carboxyl group, and another bearing a carboxyl group [3] [5] [6].
Functional Group | Position | Count | Chemical Environment |
---|---|---|---|
Carboxylic acid (-COOH) | C-1 | 1 | Terminal carboxyl |
Carboxylic acid (-COOH) | C-4 | 1 | Terminal carboxyl |
Hydroxyl (-OH) | C-2 | 1 | Secondary alcohol |
Methyl (-CH₃) | C-3 | 1 | Primary alkyl |
Methine (-CH-) | C-2, C-3 | 2 | Chiral carbon centers |
The compound exhibits hydrogen bond donor count of 3 and hydrogen bond acceptor count of 5 [2] [3], reflecting the presence of three hydroxyl groups (two carboxylic and one alcoholic) and five oxygen atoms capable of accepting hydrogen bonds [2] [3]. This extensive hydrogen bonding capability significantly influences the compound's solubility and intermolecular interactions.
The topological polar surface area is 94.83 Ų [8] [9], indicating a highly polar molecule with significant hydrophilic character [8] [9]. The XLogP3 value is -0.8 [2] [8], confirming the compound's hydrophilic nature and high water solubility [2] [8].
The three-dimensional molecular architecture of 3-methylmalic acid is characterized by a branched aliphatic structure with tetrahedral geometry around the carbon centers [2] [3]. The molecule contains two chiral centers at positions C-2 and C-3, resulting in the existence of four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo configurations [2] [4] [7].
The D-erythro-3-methylmalic acid has the (2R,3S) configuration, while the D-threo-3-methylmalic acid has the (2R,3R) configuration [2] [4] [7]. These stereoisomers have identical molecular formulas and masses but differ in their spatial arrangements, leading to distinct biological activities and physical properties [2] [4] [7].
Stereoisomer | Configuration | Exact Mass (Da) | InChI Key |
---|---|---|---|
D-erythro-3-methylmalic acid | (2R,3S) | 148.037173366 | NPYQJIHHTGFBLN-STHAYSLISA-N |
L-erythro-3-methylmalic acid | (2S,3R) | 148.037173366 | NPYQJIHHTGFBLN-PWNYCUMCSA-N |
D-threo-3-methylmalic acid | (2R,3R) | 148.037173366 | NPYQJIHHTGFBLN-PWNYCUMCSA-N |
L-threo-3-methylmalic acid | (2S,3S) | 148.037173366 | NPYQJIHHTGFBLN-STHAYSLISA-N |
The molecular architecture features moderate conformational flexibility with 3 rotatable bonds [2] [3] [10], allowing the molecule to adopt different conformations while maintaining its core structure [2] [3] [10]. The bond angles approximate the tetrahedral geometry with C-C-C angles around 109.5° and C-C-O angles around 109.5°, while the carboxyl groups exhibit O-C-O angles around 120° due to sp² hybridization [11].
The molecular shape is characterized by an extended chain with branching, facilitating interactions with enzymes and other biological macromolecules [2] [3]. The steric hindrance is minimal due to the small substituents, allowing relatively free rotation around single bonds [2] [3].
Structural Parameter | Description/Value | Structural Impact |
---|---|---|
Molecular Geometry | Tetrahedral around carbon centers | Determines bond angles and molecular shape |
Bond Angles | C-C-C ~109.5°, C-C-O ~109.5°, O-C-O ~120° | Influences molecular interactions |
Carbon Chain Length | 5 carbons (C₅ compound) | Affects solubility and biological activity |
Backbone Structure | Branched dicarboxylic acid | Enables multiple functional group interactions |
Stereochemistry | Two chiral centers at C-2 and C-3 | Creates optical activity and stereoisomers |
Conformational Flexibility | Moderate flexibility (3 rotatable bonds) | Allows conformational adaptation |
Molecular Shape | Extended chain with branching | Facilitates enzyme binding |
Steric Hindrance | Minimal due to small substituents | Minimal spatial constraints |
The hydrogen bonding potential is high, with 3 donors and 5 acceptors, enabling the formation of extensive hydrogen bond networks [2] [3]. This capability is crucial for the compound's interaction with water molecules and biological macromolecules [2] [3].
The estimated molecular volume is approximately 130-140 ų, with a radius of gyration of approximately 3.5-4.0 Å [9]. The accessible surface area is estimated at ~280 Ų, providing substantial surface area for intermolecular interactions [9].
Bond length and energy analysis reveals typical values for organic compounds: C-C single bonds at 1.54 Å with 347 kJ/mol bond energy, C-O single bonds ranging from 1.36-1.43 Å depending on the chemical environment, and C=O double bonds at 1.23 Å with 745 kJ/mol bond energy [11].
Bond Type | Typical Length (Å) | Bond Energy (kJ/mol) | Hybridization | Count in Molecule |
---|---|---|---|---|
C-C single bond | 1.54 | 347 | sp³-sp³ | 4 |
C-O single bond (alcohol) | 1.43 | 358 | sp³-sp³ | 1 |
C-O single bond (carboxyl) | 1.36 | 402 | sp³-sp² | 2 |
C=O double bond | 1.23 | 745 | sp²-sp² | 2 |
O-H bond (alcohol) | 0.96 | 463 | sp³-sp³ | 1 |
O-H bond (carboxyl) | 0.97 | 467 | sp²-sp³ | 2 |
Corrosive